molecular formula C18H16N2O3S B4417196 6,9-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol

6,9-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol

Cat. No.: B4417196
M. Wt: 340.4 g/mol
InChI Key: RTTVJBCNJUXRJZ-UHFFFAOYSA-N
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Description

6,9-Dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol is a heterocyclic compound that contains both thiazine and benzimidazole moieties. This compound is of interest due to its potential biological activities and its unique structural features, which make it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable thioamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiazine ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6,9-Dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6,9-Dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,9-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

    1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    1,3-Thiazoles: Used in the development of drugs for allergies, hypertension, and bacterial infections.

    Benzimidazole Derivatives: Widely studied for their pharmacological activities, including antiviral, anticancer, and antimicrobial properties.

Uniqueness: 6,9-Dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol is unique due to its combination of thiazine and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6,9-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-12-8-9-13(23-2)17-16(12)19-18-20(17)15(21)10-14(24-18)11-6-4-3-5-7-11/h3-10,15,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTVJBCNJUXRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N3C(C=C(SC3=N2)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,9-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol
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6,9-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol
Reactant of Route 3
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6,9-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol
Reactant of Route 5
6,9-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol
Reactant of Route 6
6,9-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol

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